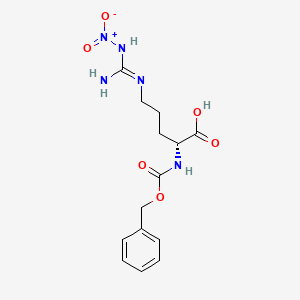
tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate
Vue d'ensemble
Description
“tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate” is a chemical compound with the molecular formula C16H21N3O2 . It is a derivative of 1,8-naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes “tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate”, has been a subject of considerable interest. The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo .Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate” can be represented by the InChI code: 1S/C16H21N3O2/c1-16(2,3)21-15(20)18-11-5-7-13-9-8-12-6-4-10-17-14(12)19-13/h4,6,8-10H,5,7,11H2,1-3H3,(H,18,20) .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines, such as “tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate”, are diverse. They include multicomponent reactions that can efficiently generate a diverse set of complex molecular architectures .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate” is 287.36 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthesis of 1,8-Naphthyridines
The compound is used in the synthesis of 1,8-naphthyridines . These are important heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
Medicinal Chemistry
The compound finds wide applicability in medicinal chemistry . Gemifloxacin, a compound containing 1,8-naphthyridine core has reached the drug market for the treatment of bacterial infections . Many more are under clinical investigations .
Ligands
This class of heterocycles finds use as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.
Components of Light-Emitting Diodes
The compound is used as a component of light-emitting diodes . Light-emitting diodes (LEDs) are semiconductor light sources that emit light when current flows through them.
Dye-Sensitized Solar Cells
The compound is used in dye-sensitized solar cells . These are a type of photovoltaic cell that converts visible light into electrical energy.
Molecular Sensors
The compound is used in molecular sensors . These are devices that produce a signal in response to a change in the concentration of a chemical species.
Self-Assembly Host–Guest Systems
The compound is used in self-assembly host–guest systems . These are systems where two or more components are designed to fit together through non-covalent interactions.
Development of Ecofriendly, Safe, and Atomeconomical Approaches
The compound is used in the development of ecofriendly, safe, and atomeconomical approaches . This involves the development of methods for the synthesis of 1,8-naphthyridines .
Orientations Futures
The development of methods for the synthesis of 1,8-naphthyridines, including “tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate”, has been of considerable interest to the synthetic community. Efforts are being made to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may focus on improving the synthesis methods and exploring the potential applications of these compounds.
Propriétés
IUPAC Name |
tert-butyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)18-11-5-7-13-9-8-12-6-4-10-17-14(12)19-13/h4,6,8-10H,5,7,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHHMZZLMBLAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=NC2=C(C=CC=N2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177524 | |
| Record name | 1,1-Dimethylethyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate | |
CAS RN |
227751-85-1 | |
| Record name | 1,1-Dimethylethyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227751-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3117802.png)
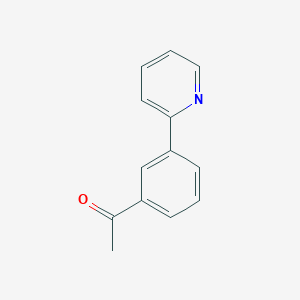
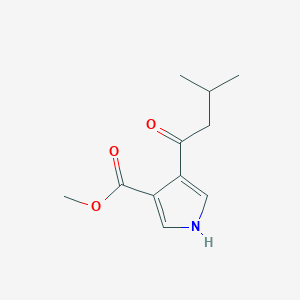
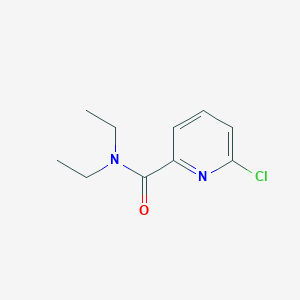
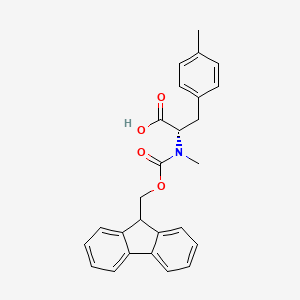
![Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3117825.png)
![3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea](/img/structure/B3117829.png)


![O-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3117851.png)
